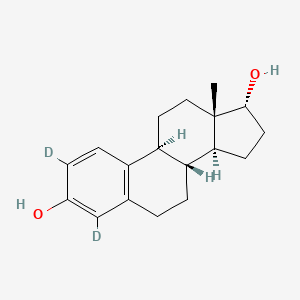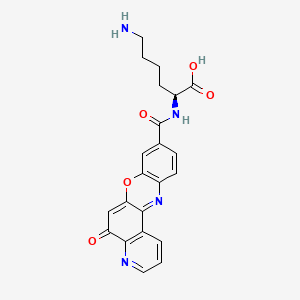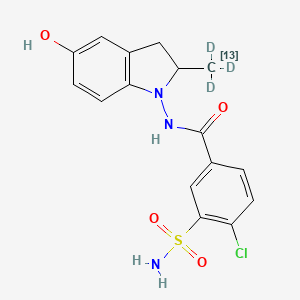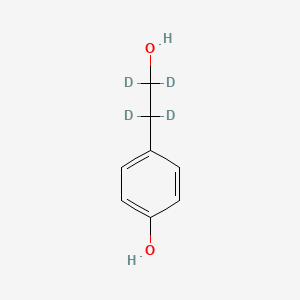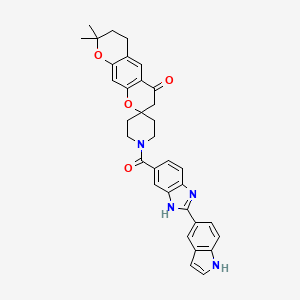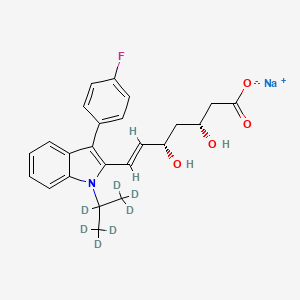
(3R,5S)-Fluvastatin-d7 Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,5S)-Fluvastatin-d7 Sodium Salt is a deuterated form of Fluvastatin, a synthetic lipid-lowering agent. It belongs to the class of statins, which are inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. The deuterated form is used in research to study the pharmacokinetics and metabolic pathways of Fluvastatin.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-Fluvastatin-d7 Sodium Salt involves the incorporation of deuterium atoms into the Fluvastatin molecule This is typically achieved through hydrogen-deuterium exchange reactions
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of deuterated reagents, are carefully controlled to achieve the desired isotopic enrichment.
化学反应分析
Types of Reactions: (3R,5S)-Fluvastatin-d7 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: The sodium salt can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include deuterated oxides, alcohols, and substituted derivatives of Fluvastatin.
科学研究应用
(3R,5S)-Fluvastatin-d7 Sodium Salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Fluvastatin.
Biology: Employed in studies to understand the biological effects of Fluvastatin at the molecular level.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Fluvastatin.
Industry: Applied in the development of new lipid-lowering agents and in quality control processes.
作用机制
(3R,5S)-Fluvastatin-d7 Sodium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition leads to a decrease in the synthesis of cholesterol in the liver. The molecular targets include the active site of the enzyme, where the deuterated compound binds and prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid. This pathway is crucial for the production of cholesterol, and its inhibition results in lowered cholesterol levels in the bloodstream.
相似化合物的比较
Atorvastatin: Another statin that inhibits the same enzyme but has a different molecular structure.
Simvastatin: Similar in function but differs in its pharmacokinetic properties.
Rosuvastatin: Known for its high potency and longer half-life compared to Fluvastatin.
Uniqueness: (3R,5S)-Fluvastatin-d7 Sodium Salt is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. The presence of deuterium atoms makes it an invaluable tool in research, offering insights that are not possible with non-deuterated forms.
属性
分子式 |
C24H25FNNaO4 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3,15D; |
InChI 键 |
ZGGHKIMDNBDHJB-MGBFOVKJSA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
规范 SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




